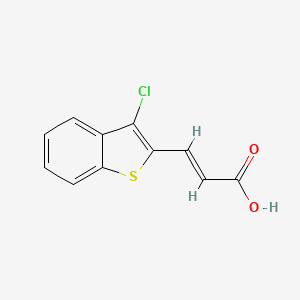

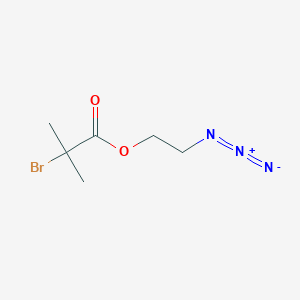

![molecular formula C22H20N4OS B2523378 2-((2,5-二甲基-3-苯基吡唑并[1,5-a]嘧啶-7-基)硫代)-N-苯基乙酰胺 CAS No. 849922-14-1](/img/structure/B2523378.png)

2-((2,5-二甲基-3-苯基吡唑并[1,5-a]嘧啶-7-基)硫代)-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide" is a derivative of the pyrazolopyrimidine family, which has been the subject of various studies due to its potential pharmacological properties. Research has shown that structural modifications to the pyrazolopyrimidine scaffold can lead to compounds with significant anti-inflammatory properties and receptor binding affinities .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives typically involves the introduction of various substituents to the core structure to enhance biological activity. For instance, the introduction of a longer side chain and substitution at the 3-position have been explored to improve anti-inflammatory properties . Similarly, the use of N-aryl-2-chloroacetamides as electrophilic building blocks has been employed to create thiazolopyrimidinone derivatives, indicating a versatile approach to synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is crucial for their interaction with biological targets. For example, the presence of specific substituents at the 5-position and on the 2-phenyl ring has been shown to be important for the binding affinity to human A3 adenosine receptors . Single crystal X-ray data have confirmed the structures of such compounds, which is essential for understanding their biological activity .

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyrimidine derivatives is influenced by the presence of electrophilic centers, which can undergo various reactions to form fused ring systems or to introduce new functional groups. The synthesis of fused thiazolopyrimidinones and the formation of tri-substituted methanes (TRSMs) are examples of the chemical transformations that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are important for the compound's pharmacokinetic profile and its suitability as a drug candidate. Although the provided papers do not detail these properties explicitly, they are typically characterized during the drug development process.

Relevant Case Studies

Several studies have explored the potential of pyrazolopyrimidine derivatives as therapeutic agents. For instance, certain derivatives have shown high activity and a better therapeutic index than reference drugs in anti-inflammatory assays, and some have been found devoid of ulcerogenic activity . Additionally, some compounds have demonstrated potent antitumor activity against specific cancer cell lines, highlighting their potential in cancer therapy .

科学研究应用

PET成像放射性配体开发

一系列新型2-苯基吡唑并[1,5-a]嘧啶乙酰胺已被报道为转运蛋白(18 kDa)的选择性配体,由于氟原子的掺入允许用氟-18标记,因此设计了一种特定的化合物用于正电子发射断层扫描(PET)中的体内成像。这展示了该化合物在开发神经系统疾病诊断工具方面的潜力 (Dollé 等人,2008)。

磷酸二酯酶抑制

对一系列与该化合物在结构上相关的6-苯基吡唑并[3,4-d]嘧啶酮的研究突出了它们作为环状GMP特异性磷酸二酯酶(V型)抑制剂的特异性。这些发现表明它们可以通过口服降压活性来解决高血压等疾病,证明了该化合物的治疗潜力 (Dumaitre & Dodic, 1996)。

抗哮喘剂开发

源自类似化学骨架的5-芳基-2-氨基[1,2,4]三唑并[1,5-c]嘧啶等化合物已显示出作为介质释放抑制剂的活性,表明它们作为抗哮喘剂的潜力。这表明核心结构在开发治疗炎症和过敏性疾病方面的更广泛适用性 (Medwid 等人,1990)。

外周苯二氮卓受体配体的探索

已对2-苯基吡唑并[1,5-a]嘧啶-3-基乙酰胺作为选择性外周苯二氮卓受体(PBR)配体进行了研究,重点是取代基的变化及其对神经胶质瘤细胞中类固醇生物合成的亲和力和调节能力的影响。这一研究领域强调了该化合物在研究和潜在治疗神经系统疾病中的相关性 (Selleri 等人,2005)。

抗菌活性

该化合物的核心结构已被用于合成具有已证明的抗菌活性的新杂环化合物,表明其在开发新型抗菌剂方面的潜力。这反映了化学骨架在应对微生物耐药性挑战方面的多功能性和适用性 (Bondock 等人,2008)。

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been noted for their anticancer potential and enzymatic inhibitory activity .

Mode of Action

Pyrazolo[1,5-a]pyrimidine derivatives are known to interact with their targets through various mechanisms, including enzymatic inhibition .

Biochemical Pathways

Given the noted anticancer potential and enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that this compound may influence pathways related to cell proliferation and enzyme function.

Result of Action

Given the noted anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that this compound may have effects on cell proliferation and survival.

属性

IUPAC Name |

2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS/c1-15-13-20(28-14-19(27)24-18-11-7-4-8-12-18)26-22(23-15)21(16(2)25-26)17-9-5-3-6-10-17/h3-13H,14H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDLYQRFIREAGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=CC=C3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

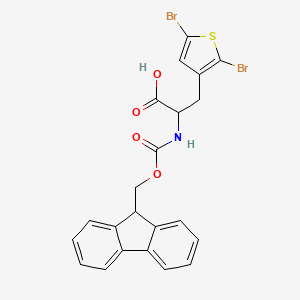

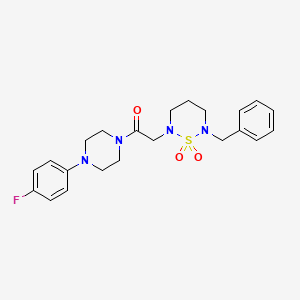

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2523296.png)

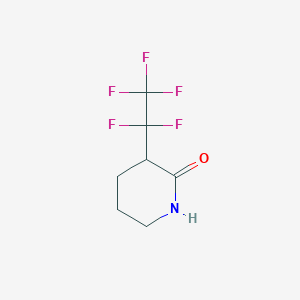

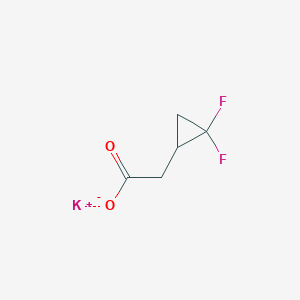

![[2-[2-(cyclopropylcarbamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2523298.png)

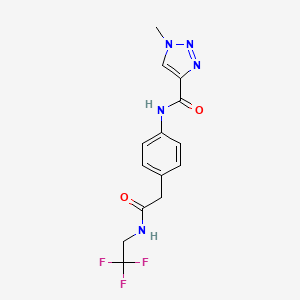

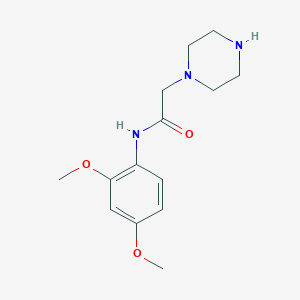

![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2523302.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2523308.png)

![1-(3-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2523314.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2523315.png)